molecular formula C11H8BrN3S B11784823 5-(3-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole

5-(3-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole

Cat. No.: B11784823
M. Wt: 294.17 g/mol
InChI Key: CAYDQIXACJXRQP-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that combines the structural features of thiazole and triazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole typically involves the cyclocondensation of 1,2,4-triazole-3-thiones with bromomalononitrile . The reaction is usually carried out under base-catalyzed conditions, which facilitates the formation of the thiazolo[3,2-B][1,2,4]triazole ring system.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole can undergo various chemical reactions, including:

    Electrophilic Substitution: The aromatic bromine can be substituted by other electrophiles.

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.

    Nucleophilic Substitution: Reagents like sodium azide or thiols under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation might produce a sulfoxide or sulfone.

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-(3-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole exerts its effects involves interactions with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is unique due to its combined thiazole and triazole rings, which confer a distinct set of chemical and biological properties. This dual-ring system enhances its potential as a versatile scaffold for drug development and material science applications.

Properties

Molecular Formula

C11H8BrN3S

Molecular Weight

294.17 g/mol

IUPAC Name

5-(3-bromophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole

InChI

InChI=1S/C11H8BrN3S/c1-7-10(8-3-2-4-9(12)5-8)16-11-13-6-14-15(7)11/h2-6H,1H3

InChI Key

CAYDQIXACJXRQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NN12)C3=CC(=CC=C3)Br

Origin of Product

United States

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